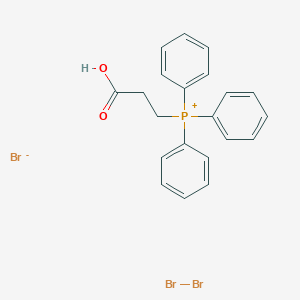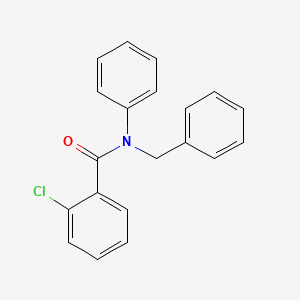
N-benzyl-2-chloro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-N-phenylbenzamide: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of benzanilides, which are frequently used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-phenylbenzamide can be achieved through a diversity-oriented synthesis approach. One such method involves the regioselective C(sp2)–H hydroxylation strategy using Ru(II) and Pd(II) catalysts . This reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . The synthetic route typically involves the condensation of carboxylic acids with amines, although this strategy may suffer from limitations such as poor availability of starting materials and difficult reaction procedures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of diversity-oriented synthesis and regioselective C(sp2)–H hydroxylation can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-chloro-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using different oxidants such as PhI(OAc)2, NaIO4, HIO3, and H2O2.
Reduction: Reduction reactions can be performed using common reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like PhI(OAc)2, NaIO4, HIO3, and H2O2 are commonly used under acidic conditions.
Reduction: NaBH4 or LiAlH4 are used under mild conditions to reduce the compound.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: The major products include hydroxylated derivatives of this compound.
Reduction: The major products are the reduced forms of the compound, such as N-benzyl-2-chloro-N-phenylbenzylamine.
Substitution: The major products are the substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
N-benzyl-2-chloro-N-phenylbenzamide has significant applications in various fields of scientific research:
Chemistry: It is used in the synthesis of diverse small molecule libraries for drug discovery.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the regioselective C(sp2)–H hydroxylation, which is controlled by both steric and electronic factors . Steric effects determine the regioselective outcomes in the Ru-catalyzed reaction, while electronic effects are dominant in the Pd-catalyzed reaction .
Comparison with Similar Compounds
N-methyl-benzanilide: Similar in structure but differs in the substituent on the nitrogen atom.
2-chloro-5-nitro-N-phenylbenzamide: Contains a nitro group instead of a benzyl group.
N-benzyl-2-chloro-N-phenylpropanamide: Similar structure but with a propanamide group.
Uniqueness: N-benzyl-2-chloro-N-phenylbenzamide is unique due to its specific regioselective C(sp2)–H hydroxylation properties and its potential for high yields and good tolerance of functional groups . This makes it a valuable compound for drug discovery and other scientific research applications .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLYVPLNRYXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone](/img/structure/B8134835.png)
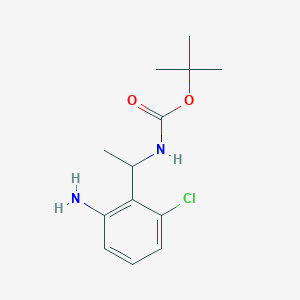
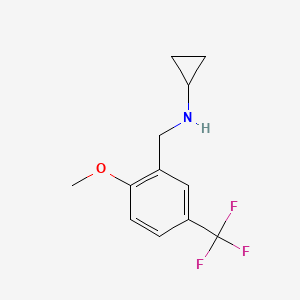
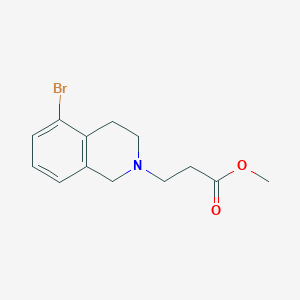
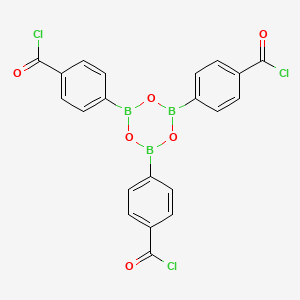
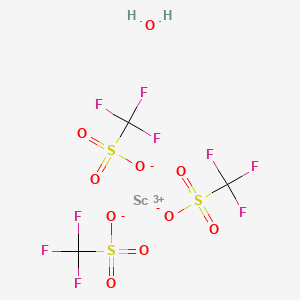
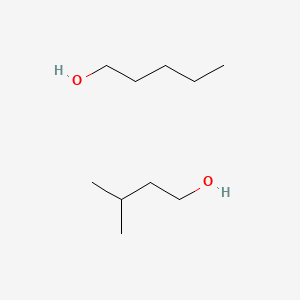
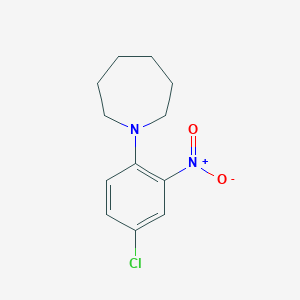
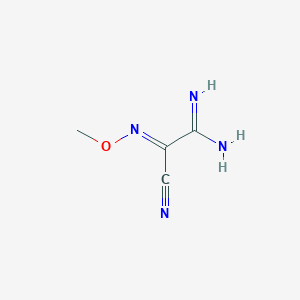
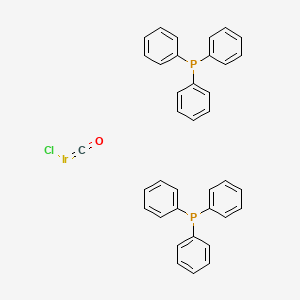
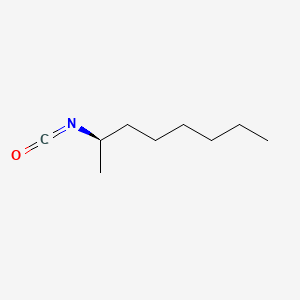
![3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid](/img/structure/B8134913.png)

